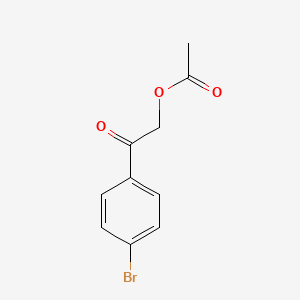
2-(4-Bromophenyl)-2-oxoethyl acetate
Descripción general
Descripción
“2-(4-Bromophenyl)-2-oxoethyl acetate” is a chemical compound that is a derivative of phenylacetic acid . It has a molecular weight of 243.097 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-Bromophenylacetic acid can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenyl)-2-oxoethyl acetate” can be represented by the formula C10H11BrO2 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Reactions involving similar compounds have been described. For example, Methyl 4-bromophenylacetate can be made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . An ethyl ester can be made in an analogous way using ethanol instead of methanol .Aplicaciones Científicas De Investigación
Biphenyl Ester Derivatives and Tyrosinase Inhibition
A study by Kwong et al. (2017) explored the synthesis of biphenyl ester derivatives, including compounds related to 2-(4-Bromophenyl)-2-oxoethyl acetate. These compounds showed significant anti-tyrosinase activities, suggesting potential uses in treatments where tyrosinase inhibition is beneficial, such as certain skin conditions. The study used computational molecular docking to confirm these effects, indicating a promising area of pharmaceutical research involving biphenyl-based compounds (Kwong et al., 2017).
Palladium-Catalysed α-Oxidation of Aromatic Ketones
In the realm of chemical synthesis, Chen et al. (2016) reported the preparation of various 2-(2-methylphenyl)-2-oxoethyl acetates, related to 2-(4-Bromophenyl)-2-oxoethyl acetate, through palladium-catalyzed α-oxidation. This method showcases the compound's relevance in facilitating complex chemical reactions, potentially leading to the development of new materials or drugs (Chen et al., 2016).
Synthesis of Novel Heterocyclic Compounds
El-Hashash et al. (2015) utilized a compound similar to 2-(4-Bromophenyl)-2-oxoethyl acetate as a key starting material for preparing various heterocyclic compounds with expected antibacterial activities. This illustrates the compound's role in synthesizing novel pharmaceutical agents, potentially leading to new treatments for bacterial infections (El-Hashash et al., 2015).
Spectroscopic Characterization and Computational Studies
A study by Diwaker et al. (2015) focused on the synthesis and characterization of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate, a compound closely related to 2-(4-Bromophenyl)-2-oxoethyl acetate. The research included spectroscopic analysis and computational studies, demonstrating the compound's utility in understanding molecular structures and properties, which is crucial in material science and drug design (Diwaker et al., 2015).
Separation of Bromo-Substituted Aromatic Wastes
Smith et al. (1997) demonstrated the use of 4-Bromophenyl acetate, a compound similar to 2-(4-Bromophenyl)-2-oxoethyl acetate, in the separation of bromo-substituted aromatic wastes using zeolite ZSM-5. This highlights the compound's potential application in industrial processes, particularly in waste management and environmental remediation (Smith et al., 1997).
Mecanismo De Acción
While the specific mechanism of action for “2-(4-Bromophenyl)-2-oxoethyl acetate” is not mentioned in the search results, similar compounds like 4-Bromophenylacetic acid have been studied. For instance, plant protoplasts conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-L-aspartic acid .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDDLQHJYMWTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322102 | |
| Record name | 2-(4-Bromophenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-oxoethyl acetate | |
CAS RN |
7500-37-0 | |
| Record name | 7500-37-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Bromophenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(4-bromophenyl)-2-oxoethyl acetate in the synthesis of 1,6-naphthyridine derivatives?
A1: 2-(4-Bromophenyl)-2-oxoethyl acetate acts as an alkylating agent in the synthesis of 1,6-naphthyridine derivatives. [] The compound reacts with substituted 4-aminopyridines through an alkylation reaction. This reaction leads to the formation of the desired 1,6-naphthyridine structures (denoted as 8a-f in the paper).
Q2: Is there any information available on the analytical methods used to characterize the synthesized 1,6-naphthyridine derivatives?
A2: While the paper mentions that the synthesized compounds were characterized, it does not provide specific details about the analytical methods employed. [] Further investigation into related literature or contacting the authors might be necessary to obtain more information about the characterization techniques used.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




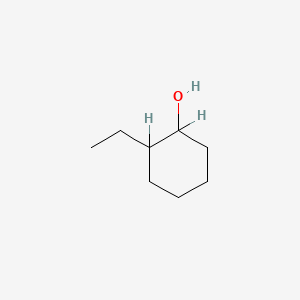

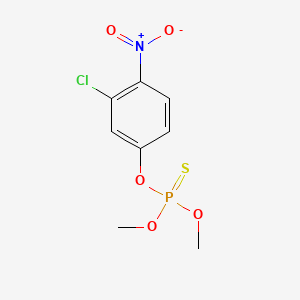

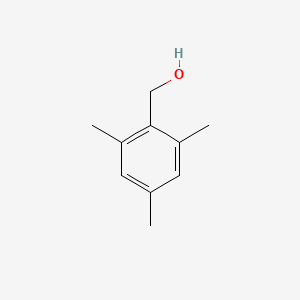
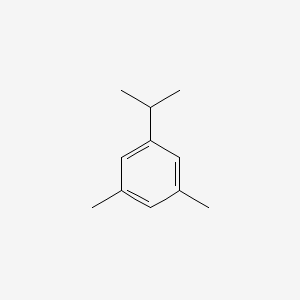


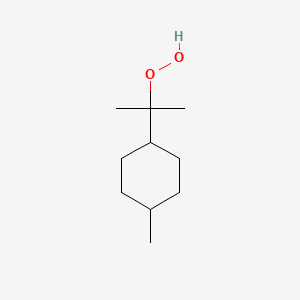
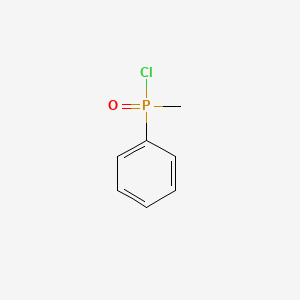
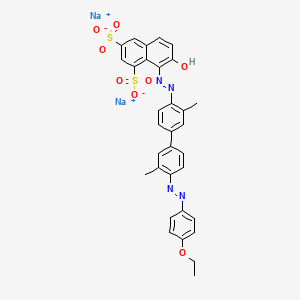
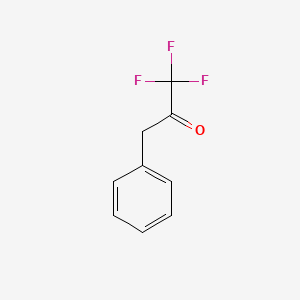
![2-[(4-Methoxybenzylidene)amino]fluorene](/img/structure/B1581438.png)